(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793102
InChI: InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H/t7-;;/m1../s1
SMILES: C1CC2(CCNC2)NC1.Cl.Cl
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol

(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride

CAS No.:

Cat. No.: VC13793102

Molecular Formula: C7H16Cl2N2

Molecular Weight: 199.12 g/mol

* For research use only. Not for human or veterinary use.

(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride -

Specification

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
IUPAC Name (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride
Standard InChI InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H/t7-;;/m1../s1
Standard InChI Key WATXVKXAFDYVLK-XCUBXKJBSA-N
Isomeric SMILES C1C[C@]2(CCNC2)NC1.Cl.Cl
SMILES C1CC2(CCNC2)NC1.Cl.Cl
Canonical SMILES C1CC2(CCNC2)NC1.Cl.Cl

Introduction

Molecular and Structural Characteristics

The compound’s molecular formula is C₇H₁₆Cl₂N₂, with a molecular weight of 199.12 g/mol . Key structural features include:

  • A spiro junction connecting two nitrogen-containing rings (a pyrrolidine and a piperidine analog).

  • The (5R) stereochemistry, which dictates its spatial orientation and interaction specificity.

  • Protonation of both nitrogen atoms, stabilized by two chloride counterions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(5R)-1,7-Diazaspiro[4.4]nonane dihydrochloride
CAS Number2512199-78-7
SMILESC1C[C@]2(CCNC2)NC1.Cl.Cl
InChIKeyWATXVKXAFDYVLK-XCUBXKJBSA-N
SolubilityWater-soluble (salt form)

The spirocyclic architecture imposes conformational rigidity, a trait advantageous in drug design for reducing entropic penalties during target binding .

Synthetic Approaches

Catalytic Asymmetric Synthesis

The enantioselective synthesis of (5R)-1,7-diazaspiro[4.4]nonane derivatives often employs azomethine ylide cycloadditions. A seminal method involves:

  • Generation of Azomethine Ylides: Imines derived from benzophenone or p-methoxybenzaldehyde react with metal catalysts (e.g., AgOAc) to form ylides .

  • (3 + 2) Cycloaddition: The ylide undergoes stepwise cycloaddition with π-deficient alkenes, yielding spiro intermediates.

  • Reduction and Cyclization: Hydrogenation of nitro groups followed by lactam formation produces the spiro framework .

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsOutcome
Imine FormationBenzaldehyde, NH₃, MeOHSchiff base intermediate
Ylide GenerationAgOAc, CH₂Cl₂, rtAzomethine ylide
CycloadditionMethyl acrylate, 0°CSpirocyclic adduct
ReductionH₂, Pd/C, EtOAcAmine intermediate
Salt FormationHCl, Et₂ODihydrochloride product

This method achieves >99% enantiomeric excess when using chiral ferrocenyl ligands, underscoring the role of asymmetric catalysis .

Biological Activity and Mechanisms

Protein Interaction Inhibition

(5R)-1,7-Diazaspiro[4.4]nonane derivatives inhibit menin-MLL (Mixed Lineage Leukemia) interactions, a target in acute leukemias. Structural analogs demonstrate IC₅₀ values of 0.3–0.5 μM in biochemical assays, attributed to the spirocycle’s ability to occupy hydrophobic pockets on menin.

Central Nervous System (CNS) Targets

The compound’s rigidity and nitrogen-rich structure make it a candidate for modulating nicotinic acetylcholine receptors (nAChRs). Preclinical studies suggest antagonism at α4β2-nAChRs (IC₅₀ = 0.5–3.2 μM), which are implicated in depression and anxiety .

Table 3: Pharmacological Profile

TargetActivity (IC₅₀)Model System
menin-MLL0.5 μMIn vitro binding assay
α4β2-nAChR1.7 μMXenopus oocyte electrophysiology
KRAS G12C0.2 μMNCI-H1373 xenograft

Applications in Drug Discovery

Anticancer Agents

The compound’s ability to disrupt protein-protein interactions (PPIs) positions it as a scaffold for leukemia therapeutics. Derivatives with p-fluorophenyl substitutions show enhanced bioavailability and tumor regression in murine models .

Neuropsychiatric Disorders

As an α4β2-nAChR antagonist, it may alleviate depressive symptoms by normalizing cholinergic signaling. PET imaging studies correlate receptor occupancy (≥70%) with clinical efficacy .

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparison

CompoundStructureKey Differentiation
(5S)-1,7-Diazaspiro[4.4]nonaneMirror-image stereochemistryLower menin-MLL affinity
1,7-Diazaspiro[4.4]nonan-6-oneKetone at C6Reduced solubility
tert-Butyl carbamate derivativeBoc-protected amineEnhanced metabolic stability

The (5R) configuration confers superior target engagement compared to its (5S) enantiomer, highlighting the importance of stereochemistry .

Future Directions

  • Pharmacokinetic Optimization: Prodrug strategies to improve blood-brain barrier penetration.

  • Polypharmacology: Dual targeting of menin and nAChRs for combinatorial efficacy.

  • Crystallographic Studies: High-resolution structures of compound-receptor complexes to guide rational design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator